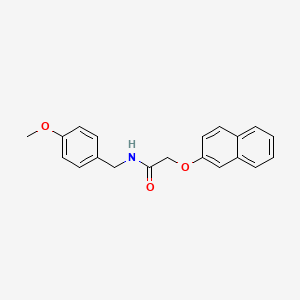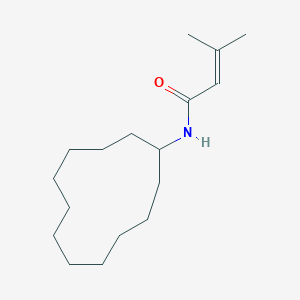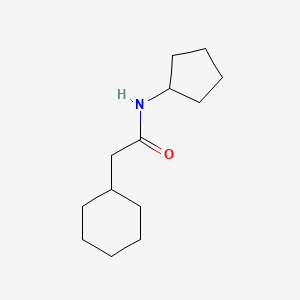![molecular formula C19H24O4 B4960247 1-[4-(4-ethoxyphenoxy)butoxy]-3-methoxybenzene](/img/structure/B4960247.png)
1-[4-(4-ethoxyphenoxy)butoxy]-3-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(4-ethoxyphenoxy)butoxy]-3-methoxybenzene, also known as EPM, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. EPM is a white crystalline powder that belongs to the family of benzene derivatives and is used in the synthesis of various organic compounds.
作用機序
The mechanism of action of 1-[4-(4-ethoxyphenoxy)butoxy]-3-methoxybenzene is not well understood, but it is believed to act as an inhibitor of certain enzymes that play a role in various biological processes. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the transmission of nerve impulses. This compound has also been shown to inhibit the activity of monoamine oxidase, an enzyme that plays a role in the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. This compound has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. This compound has also been shown to possess neuroprotective properties and has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
1-[4-(4-ethoxyphenoxy)butoxy]-3-methoxybenzene has several advantages as a chemical compound for use in laboratory experiments. This compound is readily available and can be synthesized using simple and inexpensive methods. This compound is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, this compound has certain limitations, such as its low solubility in water, which can limit its use in certain applications.
将来の方向性
There are several future directions for research on 1-[4-(4-ethoxyphenoxy)butoxy]-3-methoxybenzene. One potential direction is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another potential direction is the exploration of the potential applications of this compound in the field of nanotechnology, where it can be used as a building block for the synthesis of various nanomaterials. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases.
合成法
The synthesis of 1-[4-(4-ethoxyphenoxy)butoxy]-3-methoxybenzene involves the reaction of 1-(4-bromophenoxy)-3-methoxybenzene with 1,4-butanediol in the presence of potassium carbonate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is purified by recrystallization to obtain pure this compound.
科学的研究の応用
1-[4-(4-ethoxyphenoxy)butoxy]-3-methoxybenzene has been extensively studied for its potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. This compound has been used as a building block in the synthesis of various organic compounds such as liquid crystals, polymers, and dendrimers. This compound has also been used as a precursor in the synthesis of various bioactive molecules such as antitumor agents, anti-inflammatory agents, and antimicrobial agents.
特性
IUPAC Name |
1-ethoxy-4-[4-(3-methoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O4/c1-3-21-16-9-11-17(12-10-16)22-13-4-5-14-23-19-8-6-7-18(15-19)20-2/h6-12,15H,3-5,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDLDOOBLBRGFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCCOC2=CC=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B4960184.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4960192.png)
amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4960194.png)
![3-amino-N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4960211.png)
![4-[(3,4-difluorophenyl)sulfonyl]morpholine](/img/structure/B4960212.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide](/img/structure/B4960216.png)



![(2,6-dimethoxybenzyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B4960258.png)
![7,8,13,13b-tetrahydro-5H-benzo[1,2]indolizino[8,7-b]indol-5-one](/img/structure/B4960264.png)
![N-[2-(benzylthio)ethyl]benzamide](/img/structure/B4960266.png)